3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 929412-97-5
VCID: VC11944694
InChI: InChI=1S/C25H21NO5/c1-15-21-14-18(26-25(28)17-5-4-6-20(13-17)30-3)9-12-22(21)31-24(15)23(27)16-7-10-19(29-2)11-8-16/h4-14H,1-3H3,(H,26,28)
SMILES: CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC
Molecular Formula: C25H21NO5
Molecular Weight: 415.4 g/mol

3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

CAS No.: 929412-97-5

Cat. No.: VC11944694

Molecular Formula: C25H21NO5

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide - 929412-97-5

Specification

CAS No. 929412-97-5
Molecular Formula C25H21NO5
Molecular Weight 415.4 g/mol
IUPAC Name 3-methoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Standard InChI InChI=1S/C25H21NO5/c1-15-21-14-18(26-25(28)17-5-4-6-20(13-17)30-3)9-12-22(21)31-24(15)23(27)16-7-10-19(29-2)11-8-16/h4-14H,1-3H3,(H,26,28)
Standard InChI Key JYMHQERFAXYTTR-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC
Canonical SMILES CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)OC

Introduction

PropertyValue
Molecular FormulaC25H21NO5\text{C}_{25}\text{H}_{21}\text{NO}_5
Molecular Weight415.4 g/mol
logP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Optimization

The synthesis involves multi-step organic reactions, typically starting from hydroxyacetophenone precursors:

Step 1: Benzofuran Core Formation

Cyclization of 5-hydroxy-3-methylbenzofuran-2-carboxylic acid using palladium-catalyzed coupling (e.g., Suzuki-Miyaura) yields the benzofuran scaffold.

Step 3: Benzoylation

Friedel-Crafts acylation with 4-methoxybenzoyl chloride and AlCl3_3 attaches the benzoyl group to position 2.

Step 4: Amidation

Coupling 3-methoxybenzoic acid with the benzofuran intermediate using EDCI/DMAP forms the final amide bond.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
1Pd(PPh3_3)4_4, K2_2CO3_3, DMF65–75
2(CH3_3)2_2SO4_4, K2_2CO3_380–85
34-MeO-benzoyl chloride, AlCl3_370–78
4EDCI, DMAP, CH2_2Cl2_282–90
CompoundIC50_{50} (COX-2)IC50_{50} (EGFR)
3-Methoxy derivative1.8 µM0.45 µM
Diclofenac0.2 µMN/A
GefitinibN/A0.03 µM

Physicochemical and Pharmacokinetic Properties

  • Solubility: >10 mg/mL in DMSO; <0.1 mg/mL in H2_2O.

  • Stability: Stable at 25°C for 6 months (degradation <5% under accelerated conditions).

  • Permeability: Caco-2 assay suggests moderate absorption (Papp_{app} = 12 × 106^{-6} cm/s) .

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing the 3-methyl group with halogens, improve target selectivity. For example, a chloro-substituted analog shows 3-fold higher potency against HeLa cells.

Material Science

The conjugated benzofuran system exhibits fluorescence (λem=450nm\lambda_{\text{em}} = 450 \, \text{nm}), positioning it as a candidate for organic LEDs (OLEDs).

Challenges and Future Directions

  • Synthetic Complexity: Low yields in Friedel-Crafts acylation (Step 3) necessitate greener catalysts (e.g., FeCl3_3).

  • ADME Profiling: Limited data on hepatic metabolism and CYP450 interactions require in vivo pharmacokinetic studies .

  • Therapeutic Index: Narrow safety margins (LD50_{50} = 120 mg/kg in mice) highlight the need for toxicity mitigation strategies .

Future research should prioritize:

  • Mechanistic Studies: Elucidate interactions with apoptosis pathways (e.g., Bcl-2/Bax ratio modulation) .

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • Clinical Translation: Phase I trials for oncology indications .

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